1-Phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Its structure features a piperazine ring substituted with a phenyl group and a benzoyl group that contains a tetrazole moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the field of medicinal chemistry.
The compound is cataloged under various identifiers, including its IUPAC name, which is piperazin-1-yl-[4-(tetrazol-1-yl)phenyl]methanone. It has a molecular formula of CHNO and a molecular weight of 294.74 g/mol. The compound can be found in chemical databases such as PubChem (CID: 43810550) and American Elements .
1-Phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine falls under the category of heterocyclic compounds due to the presence of the nitrogen-containing tetrazole ring. It is classified as an organic compound, specifically an amide derivative, owing to the carbonyl group attached to the piperazine nitrogen.
The synthesis of 1-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine typically involves multi-step organic reactions. The general approach includes:
Technical details regarding specific reagents and conditions may vary based on the desired yield and purity of the final product.
The molecular structure of 1-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine can be represented using various structural formulas:
The compound features a piperazine core, which is a six-membered ring containing two nitrogen atoms at opposite positions, along with additional functional groups that enhance its chemical reactivity and biological activity.
The compound's physical appearance is typically that of a powder, and it is recommended to be stored at room temperature for stability.
The reactivity of 1-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine can be attributed to its functional groups:
Technical details regarding specific reaction conditions (such as temperature, solvent choice, and catalysts) are critical for optimizing yields.
The mechanism of action for 1-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine involves its interaction with biological targets, potentially including receptors or enzymes relevant to pharmacological effects. While specific data on this compound's mechanism may be limited, similar compounds have been shown to modulate signaling pathways or inhibit enzymatic activity, particularly in cancer treatment contexts.
Studies suggest that compounds with similar structures may exhibit activity against various cancer cell lines by disrupting cellular processes such as proliferation and apoptosis.
The physical properties include:
Relevant chemical properties include:
1-Phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine has potential applications in medicinal chemistry, particularly as a lead compound for developing new pharmaceuticals targeting various diseases, including cancer. Its structural features suggest it could act as an inhibitor or modulator in biological systems, making it a candidate for further research in drug development.
The strategic fusion of piperazine and tetrazole moieties in 1-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine exemplifies rational scaffold hybridization in drug design. This approach leverages synergistic physicochemical properties:
This hybridization addresses key pharmacokinetic challenges. The benzoyl linker between the phenylpiperazine and tetrazole-substituted phenyl ring enables electronic conjugation, modulating electron distribution across the molecule. Computational analyses (DFT/B3LYP level) of analogous tetrazole-piperazine hybrids reveal reduced HOMO-LUMO energy gaps (ΔEH-L), correlating with enhanced bioactivity . Table 1 quantifies the hybrid’s advantages over non-hybridized counterparts.
Table 1: Hybridization-Driven Property Enhancements
| Property | Piperazine-Tetrazole Hybrid | Piperazine Alone |
|---|---|---|
| Log P (Calculated) | 2.8–3.5 | 1.0–2.0 |
| Hydrogen Bond Acceptors | 7–9 | 2–4 |
| Polar Surface Area (Ų) | 70–85 | 15–30 |
| Metabolic Stability (t₁/₂) | >120 min | <60 min |
Tetrazole’s bioisosteric equivalence to carboxylic acids is pivotal in 1-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine:
This bioisosteric replacement circumvents drawbacks of carboxyl groups:
In antimicrobial studies, tetrazole-heterocycle hybrids exhibit potency against Gram-positive bacteria (MIC: 2–8 µg/mL) by mimicking carboxylate interactions in enzymatic active sites .
The 1-phenylpiperazine unit in this hybrid serves as a privileged pharmacophore with multi-target engagement capabilities:
Anticancer structure-activity studies reveal that 4-(chlorobenzhydryl)piperazine derivatives exert GI50 values of 0.31–11.62 µM against breast/liver cancer lines by:
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1